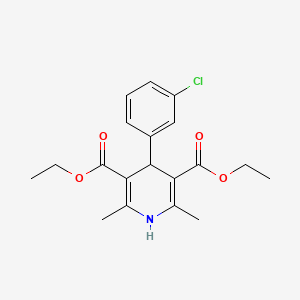

Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

58395-01-0 |

|---|---|

Molekularformel |

C19H22ClNO4 |

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-8-7-9-14(20)10-13/h7-10,17,21H,5-6H2,1-4H3 |

InChI-Schlüssel |

CKVDBTXSHZUJOU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OCC)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Systems

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%)* |

|---|---|---|---|

| Ethanol | 78 | 8 | 70–75 |

| Ethylene glycol | 197 | 4 | 85–90 |

| N-Methylpyrrolidone | 202 | 3 | 88–92 |

*Reported yields for 4-(2-chlorophenyl) analog.

Ethylene glycol and N-methylpyrrolidone (NMP) outperform ethanol due to their high polarity and ability to stabilize intermediates. NMP additionally acts as a mild base, accelerating enamine formation.

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes for 1,4-DHPs:

-

Combine reagents in a 1:2:1.2 molar ratio.

-

Mill at 30 Hz for 60 minutes using a zirconia vessel.

-

Extract with ethyl acetate and purify.

Expected Outcome: ~75% yield with reduced environmental impact.

Purification and Characterization

Recrystallization

Chromatographic Purification

Spectroscopic Characterization

Key Data for Target Compound (Predicted Based on Analogs):

-

¹H NMR (500 MHz, DMSO-d₆): δ 1.20 (t, 6H, J = 7.1 Hz, -OCH₂CH₃), 2.28 (s, 6H, -CH₃), 4.10 (q, 4H, J = 7.1 Hz, -OCH₂), 5.18 (s, 1H, H-4), 7.30–7.45 (m, 4H, Ar-H), 9.50 (s, 1H, -NH).

-

¹³C NMR (126 MHz, DMSO-d₆): δ 14.3 (-OCH₂CH₃), 16.2 (-CH₃), 61.5 (-OCH₂), 89.7 (C-4), 128.9–144.3 (Ar-C), 171.8 (C=O).

-

Melting Point: 150–154°C (lit. 153°C for 4-(4-chlorophenyl) analog).

Challenges and Mitigation Strategies

-

Oxidation to Pyridine Derivatives:

-

Regioselectivity Issues:

-

Low Yields in Scale-Up:

Analyse Chemischer Reaktionen

Oxidation to Pyridine Derivatives

The 1,4-dihydropyridine core undergoes oxidation under mild conditions to form aromatic pyridine derivatives. This reaction is critical for modulating electronic properties and biological activity.

-

Reagents/Conditions :

-

Product : Diethyl 4-(3-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

-

Mechanism : Two-electron oxidation removes two hydrogens from the dihydropyridine ring, forming a fully conjugated aromatic system .

Key Data :

| Reaction Type | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| Aromaticity | Air (O₂) | >90 |

Hydrogen-Transfer Reactions

The compound acts as a hydrogen donor in conjugate reductions and reductive aminations due to its non-aromatic π-system .

-

Applications :

Example Reaction :

\text{Dihydropyridine} + \text{CH}_2=CHCOOR \xrightarrow{\text{RT}} \text{CH}_2CH_2COOR} + \text{Pyridine Derivative}

Hydrolysis of Ester Groups

The diethyl ester functionalities undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.

-

Conditions :

-

Acidic: HCl/H₂O, reflux

-

Basic: NaOH/EtOH, 60°C

-

-

Products :

-

4-(3-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (acidic hydrolysis)

-

Corresponding dicarboxylate salt (basic hydrolysis)

-

Kinetic Data :

| Medium | Temperature | Half-Life |

|---|---|---|

| 1M HCl | 80°C | 2.5 hr |

| 1M NaOH | 60°C | 1.8 hr |

Electrophilic Aromatic Substitution

The 3-chlorophenyl substituent directs electrophilic attacks to specific positions, though steric hindrance from adjacent groups may limit reactivity.

-

Potential Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C (para to chlorine substituent).

-

Halogenation : Br₂/FeBr₃ (meta orientation due to chlorine’s deactivating effect).

-

Challenges :

-

Steric bulk from the dihydropyridine and methyl groups reduces reaction rates.

Cycloaddition and Ring-Opening Reactions

The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles, though experimental evidence for this specific derivative remains limited.

-

Theoretical Reactivity :

-

Predicted to react with maleic anhydride under thermal conditions to form bicyclic adducts.

-

Stability and Decomposition

The compound is air-sensitive, requiring storage under inert gas . Decomposition pathways include:

-

Autoxidation : Accelerated by light or elevated temperatures, forming pyridine derivatives .

-

Ester Degradation : Prolonged exposure to moisture leads to hydrolysis .

Storage Recommendations :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of 1,4-dihydropyridine exhibit significant anticancer properties. Studies have synthesized various 1,4-dihydropyridine compounds and evaluated their efficacy against different cancer cell lines such as HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance anticancer activity .

- Calcium Channel Modulation :

Antioxidant Properties

-

Redox Properties :

- The compound has been identified as a potential antioxidant due to its ability to donate hydrogen atoms. This characteristic allows it to mitigate oxidative stress by reducing reactive oxygen species (ROS). Studies have shown that certain derivatives can inhibit lipid peroxidation and reduce ROS levels at concentrations higher than 100 µM .

- Food Technology Applications :

Enzyme Inhibition

- α-Glucosidase Inhibition :

- Recent studies have synthesized various diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and evaluated their inhibitory effects against yeast α-glucosidase. This inhibition is significant for managing postprandial blood glucose levels and could be beneficial in diabetes treatment .

Structural Insights and Crystallography

The crystal structure analysis of related compounds shows that the molecular configuration plays a critical role in determining biological activity. For instance, the presence of specific substituents on the phenyl ring can influence the compound's interaction with biological targets .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected 1,4-DHP Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent (Cl) in the target compound enhances electrophilicity compared to methoxy (OCH3) or methyl (CH3) groups, affecting reactivity and binding to biological targets .

- Hydrogen Bonding: Methoxy-substituted derivatives (e.g., III in ) utilize O atoms as H-bond acceptors, unlike the target compound, which relies on carbonyl O atoms for N–H···O interactions.

Biologische Aktivität

Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine (DHP) class of compounds, which are primarily recognized for their pharmacological properties, particularly as calcium channel blockers. This article explores the biological activity of this specific compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H22ClNO4

- CAS Number : 34148-67-9

- Structure : The compound features a dihydropyridine ring with two ester groups and a chlorophenyl substituent.

Antioxidant Properties

- Redox Activity : DHPs like diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine have been shown to exhibit significant antioxidant activity. They can act as hydrogen donors and free radical scavengers. Studies indicate that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in various biological systems .

- Mechanism of Action : The antioxidant activity is attributed to the ability of DHPs to modulate oxidative stress by interacting with cellular redox signaling pathways. This interaction can help protect cells from oxidative damage associated with various diseases .

Calcium Channel Modulation

DHPs are well-known for their role as calcium channel blockers. They bind to L-type voltage-gated calcium channels (VGCCs), leading to vasodilation and reduced blood pressure. This mechanism is crucial in the treatment of hypertension and related cardiovascular conditions .

Study on Antioxidant Activity

A study published in Molecules highlighted the antioxidant potential of various DHP derivatives, including diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine. The research demonstrated that at concentrations above 100 µM, these compounds significantly inhibited lipid peroxidation induced by Fe + EDTA complexes and reduced ROS levels in cell cultures .

Calcium Channel Blocking Activity

Research has shown that diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine effectively blocks calcium channels in vitro. This property was evaluated through electrophysiological studies that measured the compound's impact on calcium influx in cardiac myocytes .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic protocols for preparing diethyl 4-(3-chlorophenyl)-1,4-dihydropyridine derivatives?

The Hantzsch reaction is the most widely used method. A typical protocol involves refluxing 3-chlorobenzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1 eq) in ethanol at 343–353 K for 3–5 hours. Reaction progress is monitored via TLC (hexane/ethyl acetate, 3:1). The crude product is purified by recrystallization using acetone/ether or flash chromatography. Yield optimization requires precise stoichiometric ratios and controlled heating .

Q. How is the molecular conformation of this compound characterized using X-ray crystallography?

The dihydropyridine (DHP) ring adopts a flattened boat conformation with puckering parameters (Q, θ, φ) calculated via Cremer-Pople analysis. Substituents like the 3-chlorophenyl group influence planarity, creating dihedral angles of ~88–90° between the aryl ring and DHP plane. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the structure, while intermolecular N–H···O bonds form 2D networks. Refinement uses SHELXL with R-factors < 0.06 .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

- TLC monitors reaction progress.

- Melting point analysis (e.g., 377–379 K) confirms crystallinity.

- NMR spectroscopy identifies methyl groups (δ ~1.2–2.5 ppm), aromatic protons (δ ~6.8–7.5 ppm), and ester carbonyls (δ ~165–170 ppm).

- Single-crystal X-ray diffraction resolves bond lengths (e.g., C–C = 1.50 Å) and torsion angles .

Q. What pharmacological activities are associated with this compound?

1,4-DHPs are known for calcium channel blocking, vasodilation, and anti-hypertensive effects. Derivatives with 3-chlorophenyl substitutions show enhanced bioactivity due to electron-withdrawing effects. Recent studies highlight apoptosis induction in HCT116 colon cancer cells (IC₅₀ = 16.29–68.88 µM) via annexin V staining and clonogenic assays .

Advanced Research Questions

Q. How do computational methods (DFT, IRI) enhance understanding of electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV) to predict reactivity. Independent Gradient Model (IGM) analysis visualizes non-covalent interactions (e.g., steric clashes near the 3-chlorophenyl group). Infrared (IR) and UV-Vis spectra simulations align with experimental data to validate tautomeric forms .

Q. How can crystallographic disorder in the DHP ring be addressed during refinement?

Disordered solvent molecules or substituents are modeled using the SQUEEZE algorithm in PLATON. For example, solvent-accessible voids (e.g., 178 ų) are excluded from refinement. Hydrogen atoms are placed geometrically, with riding models for methyl groups and free refinement for NH protons .

Q. What is the role of substituent position (para vs. meta) in modulating biological activity?

Meta-substituted chlorophenyl groups enhance steric bulk and electronic effects, improving binding to calcium channels. Para-substitutions reduce activity due to unfavorable dipole interactions. Structure-activity relationship (SAR) studies using IC₅₀ values and molecular docking (e.g., AutoDock Vina) correlate substituent polarity with cytotoxicity .

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions arise from variations in assay conditions (e.g., cell lines, incubation times). Meta-analyses should standardize protocols and compare substituent effects. For example, 3-chlorophenyl derivatives show higher apoptosis rates than 4-ethoxyphenyl analogs due to improved membrane permeability .

Q. What strategies optimize SHELX refinement for high-resolution datasets?

Q. What apoptotic mechanisms are triggered by this compound in cancer cells?

The title compound disrupts mitochondrial membrane potential, activating caspase-3/7 pathways. Flow cytometry and Western blotting confirm PARP cleavage and cytochrome c release. Structure-cytotoxicity relationships suggest chloro-substituted aryl groups enhance pro-apoptotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.